MAL-PEG4-MMAF is a maleimido functionalized derivative of Monomethyl auristatin F, linked through a polyethylene glycol (PEG) chain. This compound serves as a crucial precursor in the development of antibody-drug conjugates. The maleimido functional group allows for efficient conjugation to protein carriers, such as antibodies or enzymes. The use of MAL-PEG4-MMAF is particularly significant in the field of targeted cancer therapies, where it aids in the precise delivery of cytotoxic agents to tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.
MAL-PEG4-MMAF is classified as a synthetic chemical compound within the category of drug-linkers used in bioconjugation chemistry. It is recognized for its role in facilitating the formation of antibody-drug conjugates, which are increasingly utilized in clinical settings for cancer treatment. The compound's structure is characterized by a molecular formula of and a molecular weight of approximately 1045.28 g/mol .
The synthesis of MAL-PEG4-MMAF typically involves several key steps:
Advanced techniques such as asymmetrical-flow field-flow fractionation and size-exclusion chromatography coupled with multi-detection systems are employed to characterize the resulting conjugates, ensuring uniformity and determining the drug-to-antibody ratio .
MAL-PEG4-MMAF participates in several key chemical reactions:
The efficiency of these reactions can be enhanced by optimizing reaction conditions such as pH and concentration of reactants .
The mechanism by which MAL-PEG4-MMAF exerts its effects is primarily through targeted delivery:
This targeted approach minimizes damage to healthy tissues while maximizing therapeutic effects against tumors .
MAL-PEG4-MMAF exhibits several notable physical and chemical properties:
These properties are essential for ensuring effective formulation and delivery in therapeutic applications.
MAL-PEG4-MMAF is primarily utilized in:
Maleimide groups enable site-specific bioconjugation through thiol-maleimide Michael addition. This reaction targets cysteine residues (typically at interchain disulfide bonds) on antibodies, forming stable thioether bonds under physiological pH (6.5–7.5). The reaction rate with thiols is ~1,000-fold faster than with amines, ensuring high conjugation specificity [4]. However, classical maleimide linkers face hydrolysis challenges: the thiosuccinimide bond undergoes retro-Michael reactions or thiol exchange with endogenous plasma proteins (e.g., human serum albumin), causing premature payload release. Studies show 50–75% payload loss within 7–14 days in circulation [4] [10].
Recent innovations address this instability:
Table 2: Hydrolytic Stability of Maleimide Linkers in Phosphate Buffer (pH 7.4)
Linker Type | % Intact After 1 h | % Intact After 5 h |
---|---|---|
PIP-C2-Mal | <5% | <1% |
PIP-O-Mal | 85% | 50% |
PIP-C5-Mal | 98% | 80% |
PEG4-Mal (Reference) | 90% | 70% |
Data derived from oxaliplatin(IV)-maleimide stability assays [8]
Auristatins are synthetic analogs of dolastatin 10, a cytotoxic peptide isolated from the sea hare Dolabella auricularia. Early dolastatin derivatives showed potent tubulin inhibition but failed clinically due to systemic toxicity and poor therapeutic indices. MMAF emerged as a pivotal successor with strategic modifications:
MMAF-based ADCs exhibit efficacy in multiple myeloma, lymphoma, and solid tumor models. For example, BCMA-targeted ADCs with MMAF induced tumor regression in xenograft models at 3 mg/kg doses [2]. The payload’s modular design allows integration with cleavable linkers (e.g., Val-Cit-PABC), enabling cathepsin B-specific activation in lysosomes [9].
Table 3: Evolution of Auristatin Payloads for ADC Development
Generation | Representative Payload | Key Innovation | Clinical Impact |
---|---|---|---|
1st | Dolastatin 10 | Natural tubulin inhibitor | High toxicity; no approved ADCs |
2nd | MMAE | Uncharged C-terminus | Brentuximab vedotin (ADC approval: 2011) |
3rd | MMAF | Charged C-terminal phenylalanine | Belantamab mafodotin (ADC approval: 2020) |
4th | Novel camptothecins | Topoisomerase I inhibition | DS-8201 (ADC approval: 2019) |
The PEG4 spacer in MAL-PEG4-MMAF serves multiple critical functions in ADC performance:
PEGylation also mitigates maleimide hydrolysis. As noted in Section 1.1, PEG4 stabilizes the maleimide-thiol adduct, slowing hydrolysis rates by 1.5–2-fold compared to alkyl linkers [8]. Beyond ADCs, PEG linkers are integral to 42 FDA-approved drugs, including lipid nanoparticles in COVID-19 vaccines (e.g., Comirnaty™) and long-acting proteins like pegfilgrastim [5] [10].
Table 4: Impact of PEG4 on ADC Critical Quality Attributes
Attribute | Non-PEGylated Linker | PEG4 Linker |
---|---|---|
Aqueous Solubility | <0.1 mg/mL in PBS | >5 mg/mL in PBS |
Aggregation Rate | 15–25% after 4 weeks at 4°C | <5% after 4 weeks at 4°C |
Plasma Clearance (murine) | t₁/₂ = 18 ± 3 hours | t₁/₂ = 28 ± 4 hours |
Maleimide Hydrolysis Half-life | t₁/₂ = 2.1 hours (pH 7.4) | t₁/₂ = 3.8 hours (pH 7.4) |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9